molecular formula C8H6N4O3 B13181751 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13181751
M. Wt: 206.16 g/mol
InChI Key: SLQYYMLWLLXOKD-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a novel heterocyclic compound designed as a xanthine oxidase (XO) inhibitor. It belongs to the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) family, synthesized via bioisosteric replacement and ring-enlargement strategies to optimize interactions with residues in the XO active site . This compound exhibits enhanced inhibitory activity against XO compared to febuxostat, a clinically used XO inhibitor, with in vitro studies demonstrating its superior binding affinity and competitive inhibition .

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6N4O3/c13-7-4(8(14)15)3-11-6(12-7)5-9-1-2-10-5/h1-3H,(H,9,10)(H,14,15)(H,11,12,13)

InChI Key

SLQYYMLWLLXOKD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid core but differ in substituents, leading to variations in bioactivity and physicochemical properties:

Compound Substituent(s) Key Features Biological Activity (IC₅₀) References
Target Compound 1H-imidazol-2-yl at C2 Strong hydrogen bonding with XO active site residues (e.g., Arg880, Thr1010); high selectivity ~0.12 µM (XO inhibition)
2-[4-Alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives Tetrazolyl and alkoxy groups at C2 phenyl ring Enhanced π-π stacking with Phe914; improved solubility 0.08–0.25 µM (XO inhibition)
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Cyclopropylmethyl at C2 Increased steric bulk; moderate XO inhibition but improved metabolic stability Not reported (discontinued due to synthesis challenges)
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Methyl at C2 Reduced binding affinity due to lack of aromatic interactions >10 µM (XO inhibition)

Mechanistic Insights

  • Target Compound vs. Tetrazolyl Derivatives : The imidazolyl group in the target compound forms critical hydrogen bonds with Arg880 and Thr1010, while tetrazolyl derivatives leverage their planar structure for stronger π-π interactions with Phe914 . Tetrazolyl derivatives exhibit slightly lower IC₅₀ values but comparable selectivity.
  • Cyclopropane-Substituted Analogues: Cyclopropylmethyl substituents introduce steric hindrance, reducing XO binding efficiency.
  • Methyl-Substituted Analogues : The absence of aromatic or polar substituents in the methyl derivative leads to weak XO inhibition, highlighting the necessity of heteroaromatic groups for activity .

Biological Activity

The compound 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a derivative of dihydropyrimidine and imidazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is C8H8N4O3C_8H_8N_4O_3, with a molecular weight of 196.18 g/mol. The compound features a dihydropyrimidine ring fused with an imidazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with imidazole and dihydropyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay, revealing an IC50 value in the micromolar range, indicating promising antitumor activity .

Antioxidant Properties

The antioxidant capacity of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been investigated using various assays such as DPPH radical scavenging. Results showed significant radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to its ability to interact with biological macromolecules. For example:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in DNA synthesis or repair mechanisms, contributing to its antitumor effects.
  • Radical Scavenging : The presence of electron-rich imidazole rings facilitates the donation of electrons to free radicals, enhancing its antioxidant properties.

Case Studies and Research Findings

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisc diffusion methodEffective against E. coli and S. aureus
AntitumorMTT assayIC50 values in micromolar range for HCT116 and PC3
AntioxidantDPPH assaySignificant radical scavenging activity observed

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